molecular formula C10H12O4 B1361236 4-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 5779-98-6

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No. B1361236
CAS RN: 5779-98-6
M. Wt: 196.2 g/mol
InChI Key: XALCXORBYJTCRY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 5779-98-6 . It has a molecular weight of 196.2 . The IUPAC name for this compound is 4-methoxy-3-(methoxymethoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-10-5-8 (6-11)3-4-9 (10)13-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

4-Methoxy-3-(methoxymethoxy)benzaldehyde: is utilized in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its methoxy groups make it a valuable precursor in the construction of molecules with potential therapeutic effects. For instance, it can be involved in the synthesis of molecules designed to interact with biological targets, such as enzymes or receptors, which are crucial in the treatment of diseases .

Material Science: Advanced Polymer Synthesis

In material science, this compound finds application in the development of advanced polymers. Its structural properties allow it to act as a cross-linking agent, which can enhance the thermal stability and mechanical strength of polymeric materials. This makes it an important component in creating high-performance plastics and resins used in various industries .

Environmental Science: Eco-Friendly Solvents and Reagents

Environmental science benefits from 4-Methoxy-3-(methoxymethoxy)benzaldehyde through its use in eco-friendly solvents and reagents. Its low toxicity and biodegradability make it an attractive alternative to more harmful chemicals in environmental sampling and pollution control strategies .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is also significant in analytical chemistry, particularly in chromatography and spectroscopy. It can serve as a standard or reference compound due to its distinct chemical signature, aiding in the accurate identification and quantification of substances in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in enzyme inhibition studies. Its ability to bind to active sites of enzymes allows researchers to investigate the mechanisms of enzyme action and to develop inhibitors that can regulate metabolic pathways involved in disease states .

Pharmacology: Drug Metabolism and Pharmacokinetics

The compound’s role in pharmacology is linked to drug metabolism and pharmacokinetics. It can be used to study the metabolic pathways of drugs, helping to predict how they are processed in the body, which is critical for drug design and safety assessments .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, it acts as a versatile building block for constructing complex organic molecules. Its reactive aldehyde group can undergo various chemical reactions, enabling the formation of a wide range of derivatives with potential applications in different fields of chemistry .

Chemical Education: Teaching Organic Reaction Mechanisms

Lastly, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in chemical education as a model compound to teach organic reaction mechanisms. Its structure allows for the demonstration of fundamental organic transformations, making it a valuable tool in academic research and teaching .

properties

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCXORBYJTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348697
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methoxymethoxy)benzaldehyde

CAS RN

5779-98-6
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 100 ml of dimethylformamide was dissolved 10 g of isovaniline, and 14 ml of N,N-diisopropylethylamine was added to the solution and the mixture was stirred. The liquid mixture was cooled to 0° C. and 7.2 ml of chloromethyl methyl ether was added to the mixture, and the temperature was elevated to room temperature and the mixture was stirred for 5 hours. After the reaction, a large quantity of water was added to the reaction mixture, and the mixture was extracted with diethyl ether, washed with water and dried. Removal of the solvent by distillation gave 11.0 g (yield=85%) of 4-methoxy-3-methoxymethoxybenzaldehyde in the form of a yellow oil.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of isovanillin (5.00 g, 32.9 mmol) in N,N-dimethylformamide (300 ml) were added potassium carbonate (5.00 g, 36.1 mmol) and chloromethyl methyl ether (2.91 g, 36.1 mmol), and the mixture was stirred for 4 hours at 50° C. The mixture was allowed to cool to room temperature, followed by addition of water. The mixture was extracted with ethyl acetate-toluene (3:1). The organic layer was washed with water and an aqueous saturated sodium chloride solution in the order, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified with silica gel chromatography (hexane:ethyl acetate=3:1) to give the subject compound (5.80 g, 89.9%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Matsuoka, A Hattori, S Oishi, N Arichi, H Kakeya… - 2022 - chemrxiv.org
Mucosal-associated invariant T (MAIT) cells are innate-like T cells that are modulated by ligands presented on MHC class I-related proteins (MR1). These cells have attracted attention …
Number of citations: 2 chemrxiv.org
YS Lee, HY Kim, YS Kim, JH Seo, EJ Roh… - Bioorganic & medicinal …, 2012 - Elsevier
Aggregated β-amyloid (Aβ) plays crucial roles in Alzheimer’s disease (AD) pathogenesis, therefore blockade of Aβ aggregation is considered as a potential therapeutic target. We …
Number of citations: 35 www.sciencedirect.com
T Matsuoka, A Hattori, S Oishi, M Araki… - Journal of Medicinal …, 2023 - ACS Publications
Mucosal-associated invariant T (MAIT) cells are innate-like T cells that are modulated by ligands presented on MHC class I-related proteins (MR1). These cells have attracted attention …
Number of citations: 3 pubs.acs.org
F Lam, TD Bradshaw, H Mao, S Roberts, Y Pan… - Investigational new …, 2012 - Springer
ZJU-6 was designed to enhance anti-angiogenesis and anti-tumour activity of its parent compound Erianin, a clinic anti-tumour agent. This study investigated the detailed biological …
Number of citations: 22 link.springer.com
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
V Fröhlich, U Jordis - 2002 - researchgate.net
(57) ABSTRACT The invention relates to processes for the preparation of 4a, 5, 9, 10, 11, 12-hexahydro-6H-benzofuro [3a, 3, 2-ef][2] benzazepine, or derivatives thereof. Furthermore, …
Number of citations: 0 www.researchgate.net
LCU Jordis, J Froehlich, B Küenburg - 2002 - academia.edu
(57) ABSTRACT The invention relates to processes for the preparation of 4a, 5, 9, 10, 11, 12-hexahydro-6H-benzofuro [3a, 3, 2-ef][2] benzazepine, or derivatives thereof. Furthermore, …
Number of citations: 0 www.academia.edu

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